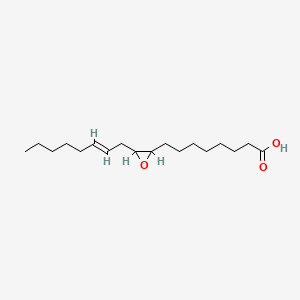

9,10-Epoxy-12-octadecenoic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

9,10-Epoxy-12-octadecenoic acid can be synthesized through the epoxidation of linoleic acid. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperoxybenzoic acid, under controlled conditions to form the epoxide ring . The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound involves the large-scale epoxidation of linoleic acid using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

9,10-Epoxy-12-octadecenoic acid undergoes various chemical reactions, including:

Hydrolysis: The epoxide ring can be hydrolyzed to form dihydroxy derivatives.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Dihydroxy derivatives: Formed from hydrolysis.

Alcohols: Formed from reduction.

Substituted products: Formed from nucleophilic substitution.

科学研究应用

Biochemical Applications

1. Role as a Lipid Mediator:

9,10-Epoxy-12-octadecenoic acid is involved in lipid metabolism and has been identified as a product of lipid peroxidation. Its formation is linked to oxidative stress and inflammation, making it a significant compound in studies related to cardiovascular diseases and metabolic disorders .

2. Interaction with Cellular Receptors:

Research indicates that this compound functions as a ligand for proliferator-activated receptors (PPARs), particularly PPAR-gamma. This interaction may influence adipocyte differentiation and insulin sensitivity, suggesting potential implications for obesity and diabetes management .

3. Toxicological Studies:

The compound has been studied for its toxic effects on cardiovascular health. In animal models, it has been shown to induce adverse cardiovascular responses, raising concerns about its role as a biomarker for diseases such as atherosclerosis and rheumatoid arthritis . Additionally, studies have proposed that leukotoxin may act as a burn toxin, affecting inflammatory responses in burn patients .

Industrial and Therapeutic Applications

1. Potential in Drug Development:

Due to its biological activities, this compound is being investigated for its potential therapeutic applications. Its ability to modulate inflammatory pathways makes it an attractive candidate for developing anti-inflammatory drugs .

2. Use in Food Chemistry:

The compound is also relevant in food chemistry, particularly concerning the stability of oils during processing. The formation of epoxy fatty acids like this compound during the heating of oils can affect their nutritional quality and safety . Understanding these changes is crucial for food manufacturers aiming to improve product stability.

Case Study 1: Cardiovascular Effects

A study conducted on dogs demonstrated that exposure to this compound resulted in significant cardiovascular effects, including changes in heart rate and blood pressure. This research highlights the need for further investigation into the mechanisms underlying these effects and their relevance to human health .

Case Study 2: Inflammatory Response

In vitro studies have shown that this compound can activate inflammatory pathways in human neutrophils. This activation suggests that the compound may play a role in the pathophysiology of inflammatory diseases .

作用机制

9,10-Epoxy-12-octadecenoic acid exerts its effects through various mechanisms:

Cardiac Effects: It inhibits cardiac sodium channels, leading to altered cardiac function.

Inflammatory Response: It acts as a leukotoxin, affecting leukocyte function and inflammatory pathways.

Metabolic Pathways: It is metabolized by soluble epoxide hydrolase to form dihydroxy derivatives, which have distinct biological activities.

相似化合物的比较

Similar Compounds

9,10-Dihydroxy-12-octadecenoic acid: A dihydroxy derivative with similar biological activities.

12,13-Epoxy-9-octadecenoic acid: Another epoxide derivative of linoleic acid with different regioselectivity.

Uniqueness

9,10-Epoxy-12-octadecenoic acid is unique due to its specific epoxide ring position and its significant biological activities, particularly its role as a leukotoxin and its effects on cardiac function .

生物活性

9,10-Epoxy-12-octadecenoic acid, also known as leukotoxin or coronaric acid, is a bioactive compound derived from the peroxidation of linoleic acid. This compound has garnered attention due to its significant biological activities, particularly in relation to cardiovascular health and its role as a ligand for proliferator-activated receptors (PPARs). This article explores the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₁₈H₃₂O₃

- Molecular Weight : 296.44 g/mol

- CAS Number : 16833-56-0

Biological Activity Overview

This compound exhibits various biological activities that can impact human health:

- PPAR Gamma Ligand : It acts as a ligand for PPAR gamma2, which is involved in the regulation of fatty acid storage and glucose metabolism. This interaction has implications in metabolic disorders and obesity management .

- Cardiovascular Effects : Studies indicate that this compound may have toxic effects on cardiovascular function. In particular, it has been associated with mitochondrial dysfunction and lipid peroxidation, leading to potential cardiac toxicity .

- Inflammatory Response : The compound is implicated in inflammatory processes, particularly in conditions such as atherosclerosis and rheumatoid arthritis. Its levels increase with age and are linked to oxidative stress .

The biological activity of this compound is primarily mediated through its interaction with cellular receptors and its role in lipid peroxidation pathways:

- Inhibition of Mitochondrial Respiration : The compound has been shown to inhibit mitochondrial respiration when generated from linoleic acid oxidation, contributing to its cardiotoxic effects .

- Oxidative Stress Induction : It promotes oxidative stress by facilitating the formation of reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis .

Case Study 1: Cardiovascular Toxicity

A study demonstrated that upon incubation with cytochrome c and phospholipids, significant amounts of this compound were produced, leading to a marked reduction in linoleic acid levels and indicating its role as a potent inhibitor of mitochondrial function .

Case Study 2: PPAR Gamma Activation

Research indicated that this compound activates PPAR gamma2 without promoting adipocyte differentiation. This suggests potential therapeutic applications in managing metabolic diseases without adverse effects on fat accumulation .

Data Table: Biological Activities

属性

IUPAC Name |

8-[3-[(E)-oct-2-enyl]oxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKMFOXMZRGRB-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65167-83-1 | |

| Record name | 9,10-Epoxy-12-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065167831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。